molecular formula C15H10Br2N2 B10845598 7-bromo-N-(3-bromophenyl)isoquinolin-1-amine

7-bromo-N-(3-bromophenyl)isoquinolin-1-amine

Cat. No.: B10845598
M. Wt: 378.06 g/mol
InChI Key: FGMDNVCIUONADU-UHFFFAOYSA-N
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Description

7-Bromo-N-(3-bromophenyl)isoquinolin-1-amine is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of two bromine atoms attached to the isoquinoline and phenyl rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N-(3-bromophenyl)isoquinolin-1-amine typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline using bromine in nitrobenzene, which yields 4-bromo-isoquinoline . This intermediate can then undergo further functionalization to introduce the 3-bromophenyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction conditions and minimize by-products.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form various heterocyclic structures.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Isoquinolines: Various substituted isoquinolines can be formed depending on the reagents and conditions used.

    Cyclized Products: Cyclization reactions can yield complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

7-Bromo-N-(3-bromophenyl)isoquinolin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 7-bromo-N-(3-bromophenyl)isoquinolin-1-amine involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The isoquinoline ring can interact with aromatic residues in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-N-(3-bromophenyl)isoquinolin-1-amine is unique due to the presence of two bromine atoms and the specific positioning of these atoms on the isoquinoline and phenyl rings. This unique structure can result in distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C15H10Br2N2

Molecular Weight

378.06 g/mol

IUPAC Name

7-bromo-N-(3-bromophenyl)isoquinolin-1-amine

InChI

InChI=1S/C15H10Br2N2/c16-11-2-1-3-13(8-11)19-15-14-9-12(17)5-4-10(14)6-7-18-15/h1-9H,(H,18,19)

InChI Key

FGMDNVCIUONADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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